十二烷基硫酸锂

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

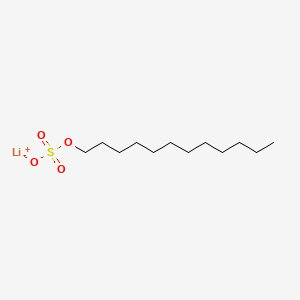

Lithium dodecyl sulfate: is an anionic detergent and surfactant with the molecular formula C12H25O4SLi and a molecular weight of 272.33 g/mol . It is also known by other names such as dodecyl lithium sulfate , dodecyl sulfate lithium salt , lauryl sulfate lithium salt , and lithium lauryl sulfate . This compound is frequently used in electrophoresis and chromatography, and it can serve as a substitute for sodium dodecyl sulfate in electrophoresis under cold conditions .

科学研究应用

Chemistry: Lithium dodecyl sulfate is used as an anionic detergent in various chemical applications, including micellar electrokinetic chromatography . It is also utilized in the synthesis of nanomaterials .

Biology: In biological research, lithium dodecyl sulfate is employed in protein electrophoresis and proteomics studies . It is used to induce changes in protein conformation and to study the three-dimensional structure of proteins in micelles .

Medicine: While not directly used in medicine, lithium dodecyl sulfate’s role in protein studies and electrophoresis indirectly supports medical research by aiding in the analysis of biological samples .

Industry: In industrial applications, lithium dodecyl sulfate is used as a surfactant in various formulations and processes .

作用机制

Target of Action

Lithium dodecyl sulfate (LDS), also known as sulfuric acid, monododecyl ester, lithium salt, is an anionic detergent and surfactant . It is primarily used in electrophoresis and chromatography . The primary targets of LDS are proteins, where it is used to denature them in preparation for electrophoresis .

Mode of Action

LDS interacts with proteins by binding to the hydrophobic regions, causing them to unfold or denature . This denaturation process allows the proteins to be separated based on their molecular weights during electrophoresis . In addition, LDS forms micelles that limit anion diffusion, enabling nearly single Li-ion conduction in the bulk electrolyte .

Biochemical Pathways

The primary biochemical pathway affected by LDS is protein electrophoresis. LDS denatures proteins, allowing them to be separated based on their molecular weights during electrophoresis . Additionally, LDS has been used in the synthesis of nanomaterials .

Pharmacokinetics

准备方法

Synthetic Routes and Reaction Conditions: Lithium dodecyl sulfate is typically synthesized through the sulfation of dodecyl alcohol with sulfur trioxide, followed by neutralization with lithium hydroxide . The reaction conditions involve the use of a continuous reactor, such as a falling film reactor, to ensure efficient sulfation .

Industrial Production Methods: The industrial production of lithium dodecyl sulfate follows a similar process, where dodecyl alcohol reacts with sulfur trioxide in a continuous reactor, and the resulting product is neutralized with lithium hydroxide to obtain lithium dodecyl sulfate .

化学反应分析

Types of Reactions: Lithium dodecyl sulfate primarily undergoes reactions typical of surfactants, such as micelle formation and interactions with other molecules in solution . It does not commonly undergo oxidation, reduction, or substitution reactions under standard conditions.

Common Reagents and Conditions: The compound is soluble in water, forming a clear, colorless solution at a concentration of 50 mg/ml . It is stable under normal laboratory conditions but should not be autoclaved, as this can lead to hydrolysis and the formation of lauryl alcohol and sulfuric acid .

Major Products Formed: The primary product formed from the hydrolysis of lithium dodecyl sulfate is lauryl alcohol .

相似化合物的比较

Sodium dodecyl sulfate: A widely used anionic detergent and surfactant with similar properties to lithium dodecyl sulfate.

Triton™ X-100: A non-ionic surfactant used in similar applications but with different chemical properties.

Polyethylene glycol: Another surfactant used in various chemical and biological applications.

Uniqueness: Lithium dodecyl sulfate is unique in its ability to be used in electrophoresis under cold conditions, where it can replace sodium dodecyl sulfate . Its specific interactions with proteins and other molecules make it valuable in specialized research applications .

属性

CAS 编号 |

2044-56-6 |

|---|---|

分子式 |

C12H26LiO4S |

分子量 |

273.4 g/mol |

IUPAC 名称 |

lithium;dodecyl sulfate |

InChI |

InChI=1S/C12H26O4S.Li/c1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15;/h2-12H2,1H3,(H,13,14,15); |

InChI 键 |

GQHVYRGZGHNLKO-UHFFFAOYSA-N |

SMILES |

[Li+].CCCCCCCCCCCCOS(=O)(=O)[O-] |

规范 SMILES |

[Li].CCCCCCCCCCCCOS(=O)(=O)O |

Key on ui other cas no. |

2044-56-6 |

Pictograms |

Flammable; Corrosive; Irritant |

相关CAS编号 |

151-41-7 (Parent) |

同义词 |

ammonium dodecyl sulfate ammonium lauryl sulfate dodecyl sulfate dodecyl sulfate, ammonium salt dodecyl sulfate, barium salt dodecyl sulfate, cadmium salt dodecyl sulfate, calcium salt dodecyl sulfate, cesium salt dodecyl sulfate, cobalt (+2) salt dodecyl sulfate, copper (+2) salt dodecyl sulfate, lead (+2) salt dodecyl sulfate, lithium salt dodecyl sulfate, magnesium salt dodecyl sulfate, magnesium, sodium salt (4:1:2) dodecyl sulfate, manganese (+2) salt dodecyl sulfate, manganese salt dodecyl sulfate, nickel (+2) salt dodecyl sulfate, potassium salt dodecyl sulfate, rubidium salt dodecyl sulfate, silver (+1) salt dodecyl sulfate, strontium salt dodecyl sulfate, thallium (+1) salt dodecyl sulfate, zinc salt (2:1) lauryl sulfate laurylsulfate lithium dodecyl sulfate lithium lauryl sulfate magnesium dodecyl sulfate magnesium lauryl sulfate potassium dodecyl sulfate |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Hydroxy-2-[(phenylthio)methyl]-3-benzofurancarboxylic acid ethyl ester](/img/structure/B1224110.png)

![N-[2-(methylthio)-1,3-benzothiazol-6-yl]-2-furancarboxamide](/img/structure/B1224114.png)

![ETHYL 2-({3-METHYL-6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-2-YL}OXY)ACETATE](/img/structure/B1224118.png)

![N-[3-chloro-2-(4-morpholinyl)phenyl]-2,3,5,6-tetrafluoro-4-methoxybenzamide](/img/structure/B1224119.png)

![N-[4-(1-piperidinyl)phenyl]-2-quinolinecarboxamide](/img/structure/B1224121.png)

![3-[5-[[4-(2-Pyridinyl)-1-piperazinyl]sulfonyl]-2-thiophenyl]isoxazole](/img/structure/B1224128.png)

![Isopropyl (3-oxo-1-{[(2-thienylcarbonyl)amino]carbonothioyl}-2-piperazinyl)acetate](/img/structure/B1224134.png)